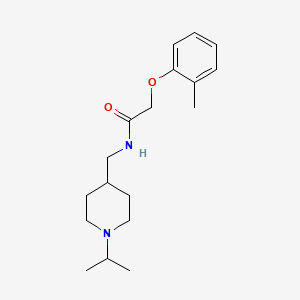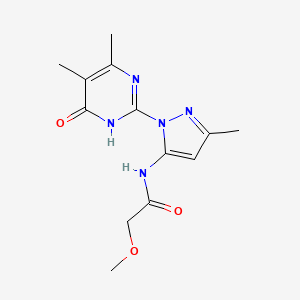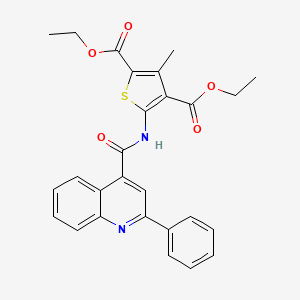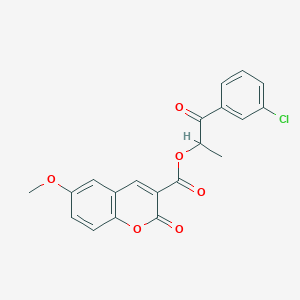![molecular formula C19H18N2O3 B2830301 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylphenyl)acetamide CAS No. 953203-93-5](/img/structure/B2830301.png)
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives.
Mécanisme D'action
Target of Action
It’s worth noting that both indole and oxazole derivatives, which are structural components of the compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of the compound is currently unknown. The interaction of the compound with its targets and the resulting changes would depend on the specific targets involved. As mentioned earlier, indole and oxazole derivatives have been found to exhibit a wide range of biological activities , suggesting that the compound could potentially interact with its targets in a variety of ways.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole and oxazole derivatives , it’s likely that the compound could potentially affect a variety of biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and biochemical pathways involved. Given the broad spectrum of biological activities exhibited by indole and oxazole derivatives , the compound could potentially have a variety of molecular and cellular effects.
Méthodes De Préparation
The synthesis of 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylphenyl)acetamide typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the oxazole ring. The final step involves the acylation of the oxazole derivative with 3-methylphenylacetyl chloride under basic conditions .
Analyse Des Réactions Chimiques
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced to form an oxazoline ring.
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in the treatment of inflammatory diseases.
Industry: It can be used in the development of new materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylphenyl)acetamide include other oxazole derivatives such as:
Propriétés
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-5-3-7-15(9-13)20-19(22)12-16-11-18(24-21-16)14-6-4-8-17(10-14)23-2/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEMEOBYRWMVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohexyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2830221.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2830223.png)
![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2830224.png)

![3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2830227.png)
![cis-tert-Butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/new.no-structure.jpg)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2830229.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[3-[2-[(dimethylamino)methyl]pyridin-4-yl]oxypyrrolidin-1-yl]acetamide](/img/structure/B2830230.png)
![N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide](/img/structure/B2830231.png)



![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2830241.png)
